(-)-Sabinene
Overview
Description
(-)-Sabinene is a naturally occurring bicyclic monoterpene. It is found in the essential oils of various plants, including the Norway spruce (Picea abies) and the Holm oak (Quercus ilex). This compound is known for its distinctive spicy and woody aroma, making it a valuable component in the fragrance and flavor industries.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (-)-Sabinene can be achieved through several methods. One common approach involves the cyclization of geranyl pyrophosphate, a precursor in the biosynthesis of many terpenes. This reaction typically requires the presence of specific enzymes or catalysts to facilitate the cyclization process.
Industrial Production Methods: Industrially, this compound is often extracted from natural sources through steam distillation. The essential oils containing this compound are subjected to steam, which helps to volatilize the compound. The vapor is then condensed and collected, yielding a mixture of essential oils from which this compound can be isolated.
Chemical Reactions Analysis
Types of Reactions: (-)-Sabinene undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sabinone, a ketone derivative.
Reduction: Reduction of this compound can lead to the formation of sabinol, an alcohol derivative.
Substitution: Halogenation reactions can introduce halogen atoms into the this compound molecule, resulting in compounds like chlorosabinene.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenation can be achieved using reagents like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Sabinone
Reduction: Sabinol
Substitution: Chlorosabinene, bromosabinene
Scientific Research Applications
Chemistry: In chemistry, (-)-Sabinene is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure makes it an interesting subject for synthetic organic chemistry.
Biology: this compound has been found to exhibit antimicrobial properties, making it a candidate for use in natural preservatives and antimicrobial agents.
Medicine: Research has shown that this compound possesses anti-inflammatory and antioxidant properties. These characteristics make it a potential candidate for developing new therapeutic agents for treating inflammatory diseases and oxidative stress-related conditions.
Industry: In the fragrance and flavor industries, this compound is valued for its pleasant aroma. It is used in the formulation of perfumes, colognes, and flavoring agents for food and beverages.
Mechanism of Action
The mechanism of action of (-)-Sabinene involves its interaction with various molecular targets. Its antimicrobial activity is believed to result from its ability to disrupt microbial cell membranes, leading to cell lysis and death. The anti-inflammatory effects of this compound are thought to be mediated through the inhibition of pro-inflammatory cytokines and enzymes, such as cyclooxygenase.
Comparison with Similar Compounds
α-Pinene: Like (-)-Sabinene, α-Pinene is a bicyclic monoterpene found in many essential oils. It shares similar aromatic properties but differs in its chemical structure and reactivity.
β-Pinene: Another bicyclic monoterpene, β-Pinene, has a similar structure to α-Pinene but with different stereochemistry, leading to distinct physical and chemical properties.
Limonene: Limonene is a monocyclic monoterpene with a citrus aroma. It differs from this compound in its ring structure and functional groups.
Uniqueness: this compound’s unique bicyclic structure and specific stereochemistry distinguish it from other monoterpenes. Its distinct aroma and reactivity profile make it a valuable compound in various applications, from fragrances to pharmaceuticals.
Properties
IUPAC Name |
(1S,5S)-4-methylidene-1-propan-2-ylbicyclo[3.1.0]hexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16/c1-7(2)10-5-4-8(3)9(10)6-10/h7,9H,3-6H2,1-2H3/t9-,10-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVASEGYNIMXJL-UWVGGRQHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C12CCC(=C)C1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@]12CCC(=C)[C@@H]1C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501317813 | |
Record name | (-)-Sabinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10408-16-9 | |
Record name | (-)-Sabinene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10408-16-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Sabinene, (-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010408169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (-)-Sabinene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501317813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1R,5R)-2-methylidene-5-propan-2-ylbicyclo[3.1.0]hexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SABINENE, (-)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0W0K1SDY3N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | (-)-Sabinene | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0034928 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of (-)-Sabinene?
A1: this compound has a molecular formula of C10H16 and a molecular weight of 136.23 g/mol.
Q2: Which spectroscopic techniques are useful for characterizing this compound?
A2: Gas chromatography-mass spectrometry (GC-MS) is commonly employed for identifying and quantifying this compound in essential oils and extracts. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ] Nuclear magnetic resonance (NMR) spectroscopy, both 1H and 13C, can be used to determine the structure and confirm the identity of this compound. []
Q3: In which plant species is this compound found, and does its concentration vary?
A3: this compound is a common constituent of essential oils from various plants, including Citrus species (e.g., mandarin, sweet orange, bergamot), Daucus carota (carrot), Juniperus species (junipers), Laurus nobilis (bay), Hyptis suaveolens, Ziziphus jujuba, and Origanum vulgare (oregano). [, , , , , , , , , , , , , , , ] The concentration of this compound can vary significantly depending on factors such as plant species, geographical location, growth stage, and extraction method. [, , , , , , ]
Q4: What factors can influence the essential oil yield and composition of plants containing this compound?
A4: Several factors contribute to variations in essential oil yield and composition, including:
- Plant Part: Different plant parts (leaves, flowers, fruits, stems, roots) can have distinct essential oil profiles. [, , , , , , , , , ] For instance, Vitex agnus-castus fruits yielded different oil compositions depending on whether they were comminuted before distillation. []
- Growth Stage: The age and developmental stage of the plant can impact essential oil production. [, , ]
- Environmental Factors: Climate, soil conditions, and altitude can all influence essential oil synthesis. [, , ] For example, Pinus caribaea grown in nutrient-poor soils exhibited higher this compound levels than those in richer soils. []
- Extraction Method: The method employed for essential oil extraction (e.g., hydrodistillation, supercritical fluid extraction) can influence the yield and composition of the oil. [, , ]
Q5: What are the known biological activities of this compound?
A5: this compound, along with other components in essential oils, has demonstrated various biological activities, including:
- Antimicrobial: Essential oils rich in this compound have shown activity against various bacteria and fungi. [, , , , , , , , ]
- Antioxidant: this compound contributes to the antioxidant properties observed in certain essential oils. [, , ]
- Anti-inflammatory: Some essential oils containing this compound have shown potential anti-inflammatory activity. []
- Schistosomicidal: Research suggests that this compound may contribute to the schistosomicidal effects of certain essential oils against Schistosoma mansoni worms. []
Q6: What are the potential applications of this compound based on its biological activities?
A6: this compound's biological activities make it a promising candidate for applications in various fields:
Q7: Are there any known instances of biotransformation of this compound by microorganisms?
A7: Yes, research has shown that certain fungal strains can biotransform this compound. For example, a strain isolated from Citrus fruit epicarp converted this compound into various derivatives, including 4-terpineol, γ-terpinene, γ-terpineol, cis and trans-sabinene hydrate, α-terpinene, p-cymene, limonene, terpinolene, and cis and trans-p-menth-2-en-1-ol. [] This biotransformation highlights the potential for using microorganisms to modify this compound and potentially enhance its properties.
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